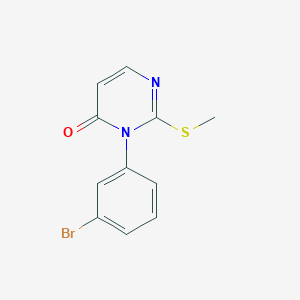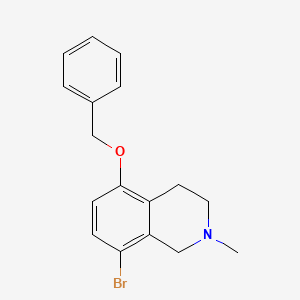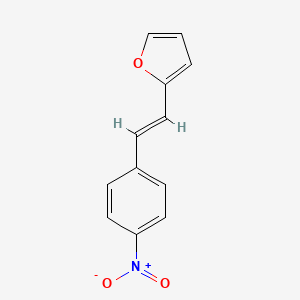
Indeno(1,2,3-kl)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indeno(1,2,3-kl)acridine is a polycyclic aromatic compound that belongs to the class of acridine derivatives These compounds are known for their complex fused ring structures, which contribute to their unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Indeno(1,2,3-kl)acridine typically involves multi-step organic reactions. One common method is the intramolecular Povarov reaction, which involves the cyclization of aromatic amines with aldehydes and olefins under acidic conditions . This reaction is known for its efficiency in constructing nitrogen-containing heterocycles.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, the use of acidic magnetic dendrimers as catalysts has been reported to facilitate the synthesis of related compounds under mild conditions . These catalysts can be easily separated and recycled, making the process more sustainable.
化学反応の分析
Types of Reactions: Indeno(1,2,3-kl)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
作用機序
The primary mechanism by which Indeno(1,2,3-kl)acridine exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, leading to the disruption of essential biological processes such as DNA replication and transcription . The compound’s planar structure allows it to fit snugly between the base pairs, stabilizing the DNA-intercalator complex and inhibiting the activity of DNA-dependent enzymes.
類似化合物との比較
- Benz[c]indeno[1,3-kl]acridine
- Phenanthro[9,10,1-mna]acridine
- Dibenz[c,h]indeno[1,3-kl]acridine
Uniqueness: Indeno(1,2,3-kl)acridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as DNA intercalation and organic electronics .
特性
CAS番号 |
386-77-6 |
|---|---|
分子式 |
C19H11N |
分子量 |
253.3 g/mol |
IUPAC名 |
13-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C19H11N/c1-2-7-13-12(6-1)14-9-5-11-17-19(14)18(13)15-8-3-4-10-16(15)20-17/h1-11H |
InChIキー |
QKNNKYUQAGCZNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=NC5=CC=CC=C5C2=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)





![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)

![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

